molecular formula C26H31ClN4O3 B1230785 N-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-2-[(1-ethyl-2-oxo-4-quinolinyl)oxy]acetamide

N-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-2-[(1-ethyl-2-oxo-4-quinolinyl)oxy]acetamide

Cat. No. B1230785
M. Wt: 483 g/mol
InChI Key: CCOPWNUUIGRDLJ-UHFFFAOYSA-N
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Description

N-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-2-[(1-ethyl-2-oxo-4-quinolinyl)oxy]acetamide is a member of piperazines.

Scientific Research Applications

Antiproliferative Activity

  • The compound has shown promising results in the field of cancer research, particularly in its antiproliferative effects. A study highlighted that certain derivatives of this compound exhibited significant anticancer activity, with the dihalogenated derivative showing the best cytotoxic activity. This compound was also found to inhibit VEGFR-2, a receptor tyrosine kinase involved in tumor growth and angiogenesis, indicating its potential in cancer treatment (Hassan et al., 2021).

Antibacterial Properties

  • Another domain where this compound and its derivatives have shown promise is in antibacterial applications. The compound's antibacterial potential was tested against a range of bacteria, with some derivatives demonstrating moderate to good activity against both gram-positive and gram-negative bacteria (Desai et al., 2008). Additionally, another study also synthesized some acetamide derivatives with similar structures and found them to be moderate inhibitors, particularly against gram-negative bacterial strains (Iqbal et al., 2017).

Structural Aspects and Properties

  • Research has also been conducted on the structural aspects of related compounds, which form crystalline salts and gels upon interaction with mineral acids. These findings have implications for the development of new materials with potential applications in various fields (Karmakar et al., 2007).

Therapeutic Applications

  • A novel derivative of this compound was synthesized and evaluated for its therapeutic efficacy against Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro, thus suggesting its potential as a therapeutic agent (Ghosh et al., 2008).

Inotropic Evaluation

  • There has also been research on derivatives of this compound for their inotropic activity, showing promising results as potential cardiovascular drugs. One derivative, in particular, exhibited better positive inotropic activity than the existing drug milrinone, suggesting potential applications in heart-related conditions (Wu et al., 2012).

properties

Molecular Formula

C26H31ClN4O3

Molecular Weight

483 g/mol

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-(1-ethyl-2-oxoquinolin-4-yl)oxyacetamide

InChI

InChI=1S/C26H31ClN4O3/c1-2-31-23-10-4-3-9-22(23)24(18-26(31)33)34-19-25(32)28-11-6-12-29-13-15-30(16-14-29)21-8-5-7-20(27)17-21/h3-5,7-10,17-18H,2,6,11-16,19H2,1H3,(H,28,32)

InChI Key

CCOPWNUUIGRDLJ-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(=CC1=O)OCC(=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl

Canonical SMILES

CCN1C2=CC=CC=C2C(=CC1=O)OCC(=O)NCCCN3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-2-[(1-ethyl-2-oxo-4-quinolinyl)oxy]acetamide
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N-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-2-[(1-ethyl-2-oxo-4-quinolinyl)oxy]acetamide
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N-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-2-[(1-ethyl-2-oxo-4-quinolinyl)oxy]acetamide
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N-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-2-[(1-ethyl-2-oxo-4-quinolinyl)oxy]acetamide
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N-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-2-[(1-ethyl-2-oxo-4-quinolinyl)oxy]acetamide

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